2-(2-aminophenyl)-N-benzyl-N-methylacetamide
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Overview
Description
2-(2-aminophenyl)-N-benzyl-N-methylacetamide is an organic compound that features an amide functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amine and an amide group within the same molecule allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminophenyl)-N-benzyl-N-methylacetamide typically involves the reaction of 2-aminophenylacetic acid with benzylamine and methylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is performed under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminophenyl)-N-benzyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: The corresponding amine derivative.
Substitution: Various substituted aromatic compounds, depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-(2-aminophenyl)-N-benzyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-aminophenyl)acetamide: Lacks the benzyl and methyl groups, resulting in different chemical and biological properties.
N-benzyl-N-methylacetamide:
2-(2-aminophenyl)-N-methylacetamide: Similar structure but without the benzyl group, leading to differences in its chemical behavior and biological activity.
Uniqueness
2-(2-aminophenyl)-N-benzyl-N-methylacetamide is unique due to the presence of both benzyl and methyl groups, which can influence its solubility, reactivity, and interaction with biological targets. These structural features can enhance its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-aminophenyl)-N-benzyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-18(12-13-7-3-2-4-8-13)16(19)11-14-9-5-6-10-15(14)17/h2-10H,11-12,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEQZXRQTGUTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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